Alisol B 23-acetate Alisol B 23-acetate Alisol b acetate is a triterpenoid.
Alisol B 23-acetate is a natural product found in Alisma plantago-aquatica and Alisma with data available.
Brand Name: Vulcanchem
CAS No.: 19865-76-0
VCID: VC0190539
InChI: InChI=1S/C32H50O5/c1-18(16-23(36-19(2)33)27-29(5,6)37-27)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34H,10-17H2,1-9H3/t18-,22+,23+,24+,26+,27-,30+,31+,32+/m1/s1
SMILES: CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O
Molecular Formula: C32H50O5
Molecular Weight: 514.74

Alisol B 23-acetate

CAS No.: 19865-76-0

Cat. No.: VC0190539

Molecular Formula: C32H50O5

Molecular Weight: 514.74

* For research use only. Not for human or veterinary use.

Alisol B 23-acetate - 19865-76-0

CAS No. 19865-76-0
Molecular Formula C32H50O5
Molecular Weight 514.74
IUPAC Name [(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate
Standard InChI InChI=1S/C32H50O5/c1-18(16-23(36-19(2)33)27-29(5,6)37-27)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34H,10-17H2,1-9H3/t18-,22+,23+,24+,26+,27-,30+,31+,32+/m1/s1
SMILES CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O

Chemical Properties and Structure

Alisol B 23-acetate (CAS: 26575-95-1) is characterized by a complex tetracyclic triterpenoid structure with the molecular formula C₃₂H₅₀O₅ and a molecular weight of 514.75 g/mol . The compound exists as a white to light yellow crystalline powder or crystal at room temperature . Its full chemical name is [1-(3,3-dimethyloxiran-2-yl)-3-[(8S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate .

The compound is also known by several synonyms, including 23-Acetylalismol B, 23-O-Acetylalisol B, and Alisol B monoacetate . Its key physical and chemical properties are summarized in the table below:

PropertyValue
Molecular FormulaC₃₂H₅₀O₅
Molecular Weight514.75 g/mol
Physical StateSolid
AppearanceWhite to light yellow powder or crystal
Melting Point162.0-166.0°C
Specific Rotation+119 to +129° (C=1, CHCl₃)
Solubility in DMSO50 mg/mL (97.14 mM; requires ultrasonic treatment)
Solubility in Water<0.1 mg/mL (practically insoluble)
Storage ConditionsRefrigerated (0-10°C)
Conditions to AvoidLight exposure, heat
Purity>98.0% (HPLC)

Structurally, Alisol B 23-acetate features multiple functional groups, including an epoxide ring, an acetate group, a ketone, and a hydroxyl group, which contribute to its diverse biological activities . The compound's limited water solubility necessitates the use of organic solvents like DMSO for experimental applications, which may present challenges for pharmaceutical formulation .

Source and Extraction

Alisol B 23-acetate is primarily isolated from Rhizoma Alismatis (Alisma orientale), a plant widely used in traditional Chinese medicine . This medicinal herb belongs to the Alismataceae family and is primarily cultivated in East Asian countries, including China, Korea, and Japan .

The concentration of Alisol B 23-acetate varies depending on the geographical origin of the plant material. Studies have shown that Korean Alismatis Rhizoma contains varying amounts of alisol compounds, and analytical methods have been developed to quantify these differences . Traditional extraction methods typically involve the use of organic solvents such as methanol to isolate the active compounds from the plant material .

Pharmacological Activities

Hepatoprotective Effects

Alisol B 23-acetate demonstrates significant hepatoprotective properties across multiple models of liver injury and disease. In a study using a methionine and choline-deficient (MCD) diet-induced model of non-alcoholic steatohepatitis (NASH), treatment with AB23A (15, 30, and 60 mg·kg⁻¹·d⁻¹) for four weeks significantly reduced liver damage markers . The compound dose-dependently decreased serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are established indicators of liver injury .

The protective effects of AB23A extend beyond the reduction of liver enzymes. Histological examinations revealed that AB23A treatment significantly reduced hepatic triglyceride accumulation, inflammatory cell infiltration, and hepatic fibrosis in MCD diet-fed mice . These effects suggest a comprehensive protection against multiple pathological processes involved in NASH development.

Furthermore, AB23A has shown protective effects against alpha-naphthylisothiocyanate (ANIT)-induced hepatotoxicity and cholestasis . This protection appears to be mediated through farnesoid X receptor (FXR)-dependent regulation of transporters and enzymes involved in bile acid homeostasis, suggesting that AB23A may be particularly beneficial in cholestatic liver disorders .

Anti-inflammatory Effects

Alisol B 23-acetate exhibits potent anti-inflammatory properties, particularly in the context of metabolic and cardiovascular diseases. In advanced atherosclerosis models, 23B (another designation for Alisol B 23-acetate) demonstrated the ability to reduce inflammatory markers and modulate immune cell function .

The compound significantly decreases the production of pro-inflammatory cytokines, particularly interleukin-12 (IL-12) and interferon-gamma (IFN-γ) . These effects were observed both in vivo in mouse models and in vitro in cellular experiments . The reduction in inflammatory cell infiltration in liver tissue observed in NASH models also corresponds to decreased serum levels of monocyte chemoattractant protein-1 (MCP-1) and mouse keratinocyte-derived chemokine (mKC) .

In dendritic cells (DCs), Alisol B 23-acetate reduces the expression of major histocompatibility complex class II (MHC II), CD80, and CD86, which are crucial for T cell activation . Consequently, the compound inhibits the activation of CD4+ T cells, suggesting a potential immunomodulatory mechanism that could be beneficial in inflammatory and autoimmune conditions .

Lipid Metabolism Regulation

One of the most significant pharmacological activities of Alisol B 23-acetate is its ability to regulate lipid metabolism. The compound has demonstrated effects on multiple aspects of lipid homeostasis, including lipogenesis, lipolysis, and cholesterol efflux.

In NASH models, AB23A decreases hepatic lipogenesis through downregulation of key lipogenic factors, including sterol regulatory element-binding protein 1c (SREBP-1c), fatty acid synthase (FAS), acetyl-CoA carboxylase 1 (ACC1), and stearoyl-CoA desaturase 1 (SCD1) . Simultaneously, the compound increases lipid metabolism by inducing peroxisome proliferator-activated receptor alpha (PPARα), carnitine palmitoyltransferase 1 alpha (CPT1α), acyl-CoA dehydrogenase short chain (ACADS), and lipoprotein lipase (LPL) .

In atherosclerosis models, Alisol B 23-acetate promotes cholesterol efflux from dendritic cells and improves plasma lipid profiles . The compound decreases triacylglycerol (TG) levels and increases high-density lipoprotein-cholesterol (HDL-C) levels in plasma of mice with advanced atherosclerosis . These effects on lipid metabolism may contribute significantly to the compound's therapeutic potential in metabolic disorders.

Anti-cancer Properties

Emerging evidence suggests that Alisol B 23-acetate possesses anti-cancer activities, particularly against ovarian cancer. The compound has been shown to inhibit proliferation of ovarian cancer cell lines and demonstrates anti-migration and anti-invasion properties .

The anti-cancer effects of Alisol B 23-acetate involve multiple mechanisms, including G1 phase cell cycle arrest and induction of apoptosis . These activities suggest potential applications in cancer therapy, either as a standalone agent or in combination with conventional chemotherapeutics.

Additionally, Alisol B 23-acetate functions as a partial non-competitive inhibitor of P-glycoprotein (P-gp), which is a major contributor to multidrug resistance in cancer . This property suggests that the compound may serve as a potential multidrug resistance (MDR) reversal agent, potentially enhancing the efficacy of conventional chemotherapeutic drugs in resistant cancer cells .

Molecular Mechanisms

FXR-Mediated Regulation

A key molecular mechanism underlying many of the pharmacological effects of Alisol B 23-acetate is its interaction with the farnesoid X receptor (FXR) . FXR is a nuclear receptor that plays critical roles in bile acid homeostasis, lipid metabolism, and inflammation.

The hepatoprotective effects of AB23A appear to be FXR-dependent, as demonstrated by pharmacological manipulation studies . Treatment with the FXR agonist chenodeoxycholic acid (CDCA) mimicked AB23A-induced hepatoprotection in mice, while co-administration of the FXR antagonist guggulsterone abrogated the protective effects of AB23A . This suggests that FXR activation is a central mechanism through which AB23A exerts its beneficial effects on liver function.

Through FXR activation, Alisol B 23-acetate modulates the expression of genes involved in bile acid synthesis, transport, and metabolism . This regulation helps maintain bile acid homeostasis and protects against cholestatic liver injury by reducing toxic bile acid accumulation in hepatocytes .

Effects on Cholesterol Efflux

Alisol B 23-acetate promotes cholesterol efflux from cells, particularly dendritic cells, which contributes to its anti-inflammatory and anti-atherosclerotic effects . Virtual screening and transcriptome analysis have revealed that the compound modulates cholesterol metabolism pathways in cholesterol-loaded dendritic cells .

The compound increases the expression of cholesterol efflux genes in the aorta of mice with advanced atherosclerosis . This enhancement of cholesterol efflux from cells represents an important mechanism by which Alisol B 23-acetate may reduce lipid accumulation and inflammation in cardiovascular disease.

The promotion of cholesterol efflux appears to be linked to the compound's immunomodulatory effects. By facilitating cholesterol removal from dendritic cells, Alisol B 23-acetate reduces their activation and subsequent stimulation of pro-inflammatory T cell responses . This mechanism connects lipid metabolism regulation with immune function modulation, highlighting the compound's multifaceted therapeutic potential.

Cell Cycle Regulation

In cancer cells, Alisol B 23-acetate affects cell cycle progression, primarily inducing G1 phase arrest . This activity contributes to its anti-proliferative effects on cancer cells, particularly ovarian cancer cell lines .

The compound also modulates the expression and activity of various proteins involved in cell survival and apoptosis, including Bcl-2/Bax, PARP, and cyclin-dependent kinases (CDKs) . These effects collectively contribute to the compound's ability to inhibit cancer cell growth and induce programmed cell death.

Additionally, Alisol B 23-acetate affects signal transducer and activator of transcription (STAT) signaling and matrix metalloproteinase (MMP) activity, which may explain its anti-migration and anti-invasion properties in cancer cells . The compound's ability to inhibit P-glycoprotein and ATPase activity further contributes to its potential as an adjunct in cancer therapy by potentially overcoming multidrug resistance .

Analytical Methods

The analysis and quantification of Alisol B 23-acetate present certain challenges due to the compound's chemical characteristics. Tetracyclic triterpenes like Alisol B 23-acetate typically lack chromophores, which limits the effectiveness of UV detection methods .

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has proven to be a more effective approach for the detection and quantification of Alisol B 23-acetate in plant extracts and biological samples . The use of selected ion monitoring (SIM) mode in electrospray ionization mass spectrometry (ESI-MS) allows for sensitive and specific detection of the compound .

Nuclear magnetic resonance (NMR) spectroscopy is commonly used to confirm the structure of isolated Alisol B 23-acetate . The purity of commercial and research-grade Alisol B 23-acetate is typically assessed using HPLC, with high-quality preparations exceeding 98% purity .

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